molecular formula C26H38O3 B12667691 2,6-Dimethyl-8,8-bis(2-phenylethoxy)octan-2-ol CAS No. 93894-29-2

2,6-Dimethyl-8,8-bis(2-phenylethoxy)octan-2-ol

Cat. No.: B12667691
CAS No.: 93894-29-2
M. Wt: 398.6 g/mol
InChI Key: BZYVVVVWNQNWHX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-8,8-bis(2-phenylethoxy)octan-2-ol is a chemical compound with the molecular formula C26H38O3. It is known for its unique structure, which includes two phenylethoxy groups attached to an octanol backbone. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-8,8-bis(2-phenylethoxy)octan-2-ol typically involves the reaction of 2,6-dimethyl-2-octanol with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-8,8-bis(2-phenylethoxy)octan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or alkanes.

    Substitution: The phenylethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2,6-Dimethyl-8,8-bis(2-phenylethoxy)octan-2-ol is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research on its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-8,8-bis(2-phenylethoxy)octan-2-ol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The phenylethoxy groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 8-methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol
  • 2-Octanol, 8,8-dimethoxy-2,6-dimethyl-

Uniqueness

2,6-Dimethyl-8,8-bis(2-phenylethoxy)octan-2-ol is unique due to its dual phenylethoxy groups, which confer distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Properties

CAS No.

93894-29-2

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

2,6-dimethyl-8,8-bis(2-phenylethoxy)octan-2-ol

InChI

InChI=1S/C26H38O3/c1-22(11-10-18-26(2,3)27)21-25(28-19-16-23-12-6-4-7-13-23)29-20-17-24-14-8-5-9-15-24/h4-9,12-15,22,25,27H,10-11,16-21H2,1-3H3

InChI Key

BZYVVVVWNQNWHX-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)O)CC(OCCC1=CC=CC=C1)OCCC2=CC=CC=C2

Origin of Product

United States

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